cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]

Catalog No.
S12945871
CAS No.
M.F
C40H58N8O8
M. Wt
778.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle...

Product Name

cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]

IUPAC Name

24-benzyl-27-butan-2-yl-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.03,7.09,13]tritriacontane-2,8,14,17,20,23,26,29-octone

Molecular Formula

C40H58N8O8

Molecular Weight

778.9 g/mol

InChI

InChI=1S/C40H58N8O8/c1-5-25(4)34-37(53)44-27(21-26-12-7-6-8-13-26)35(51)42-22-32(49)41-23-33(50)43-28(20-24(2)3)38(54)47-18-10-15-30(47)40(56)48-19-11-16-31(48)39(55)46-17-9-14-29(46)36(52)45-34/h6-8,12-13,24-25,27-31,34H,5,9-11,14-23H2,1-4H3,(H,41,49)(H,42,51)(H,43,50)(H,44,53)(H,45,52)

InChI Key

KYAVLJJQNUHRMR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)CC(C)C)CC5=CC=CC=C5

Description

cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] is a natural product found in Stellaria palustris with data available.

Cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] is a cyclic dipeptide composed of a sequence of amino acids, specifically glycine, leucine, proline, isoleucine, and phenylalanine. This compound is characterized by its unique cyclic structure, which results from the formation of a peptide bond between the terminal amino and carboxyl groups of the amino acids. The incorporation of both D- and L-forms of amino acids in its structure contributes to its stereochemical complexity and potential biological activity.

Cyclic dipeptides like cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] are known for their stability and ability to exhibit diverse biological activities, making them subjects of interest in various fields such as pharmacology and biochemistry. They are often synthesized by microorganisms and can be produced through enzymatic pathways involving cyclodipeptide synthases or non-ribosomal peptide synthases.

The chemical reactivity of cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] primarily involves hydrolysis and peptide bond formation. Under acidic or basic conditions, the cyclic structure can undergo hydrolysis, leading to the release of free amino acids. Additionally, the compound can participate in further reactions typical of peptides, such as:

  • Peptide bond formation: Reacting with other amino acids or peptides to form larger peptide chains.
  • Cyclization: Potentially forming other cyclic structures through intramolecular reactions.
  • Modification: Subject to post-translational modifications that can alter its biological activity.

Cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] exhibits various biological activities, which may include:

  • Antimicrobial properties: Similar cyclic dipeptides have shown efficacy against bacterial and fungal pathogens.
  • Antitumor activity: Some cyclic peptides have been reported to induce apoptosis in cancer cells, suggesting potential applications in oncology.
  • Immunomodulatory effects: Certain cyclic peptides can modulate immune responses, making them candidates for therapeutic interventions in autoimmune diseases.

The specific biological activities of cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] require further investigation to elucidate its mechanisms of action and therapeutic potential.

The synthesis of cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] can be achieved through several methods:

  • Chemical Synthesis:
    • Solid-phase peptide synthesis (SPPS) is commonly used for constructing cyclic peptides. This method allows for precise control over the sequence and stereochemistry.
    • Liquid-phase synthesis can also be employed but may require protection-deprotection steps to prevent undesired reactions.
  • Biological Synthesis:
    • Microbial fermentation processes utilizing specific strains capable of producing cyclic dipeptides can yield this compound naturally.
    • Enzymatic synthesis using cyclodipeptide synthases offers a biocatalytic approach that can be more environmentally friendly.
  • Post-synthetic Modifications:
    • Chemical modifications post-synthesis can enhance stability or introduce functional groups that improve bioactivity.

Cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] has potential applications in several areas:

  • Pharmaceuticals: As a lead compound for developing new antibiotics or anticancer agents.
  • Agriculture: Utilized as a biopesticide due to its antifungal properties.
  • Nutraceuticals: Investigated for potential health benefits related to immune modulation and metabolic regulation.

Interaction studies involving cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] focus on its binding affinities with various biological targets:

  • Protein interactions: Assessing how this compound interacts with enzymes or receptors that may mediate its biological effects.
  • Cellular uptake studies: Understanding how effectively this compound penetrates cellular membranes and its subsequent effects on cellular functions.
  • Synergistic effects: Evaluating the combined effects with other compounds to enhance therapeutic efficacy.

These studies are crucial for determining the practical applications of cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] in medical and agricultural fields.

Cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] shares structural similarities with other cyclic dipeptides. Here are some comparable compounds:

Compound NameStructureUnique Features
Cyclo(L-Leu-L-Pro)L-leucine + L-prolineExhibits strong antifungal activity .
Cyclo(D-Leu-L-Pro)D-leucine + L-prolineShows significant reduction in conidia germination .
Cyclo(L-Val-L-Pro)L-valine + L-prolineKnown for cytotoxic effects against cancer cells .
Cyclo(D-Lys-L-Ala)D-lysine + L-alanineDemonstrates antimicrobial activity against Gram-positive bacteria .

Uniqueness

Cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] is unique due to its specific combination of D- and L-amino acids, which may confer distinct biological properties not observed in other cyclic dipeptides. Its potential applications in pharmaceuticals and agriculture highlight its significance compared to similar compounds.

Further research into this compound's properties will elucidate its role in various biological systems and enhance its application potential across multiple fields.

XLogP3

2.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

778.43776084 g/mol

Monoisotopic Mass

778.43776084 g/mol

Heavy Atom Count

56

Dates

Modify: 2024-08-10

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